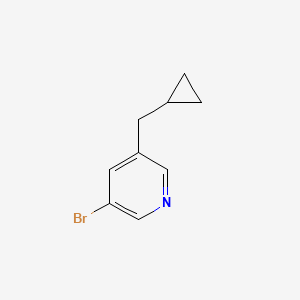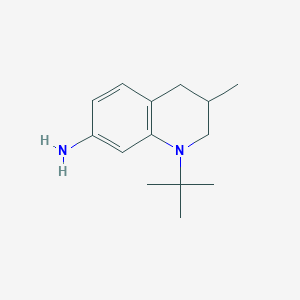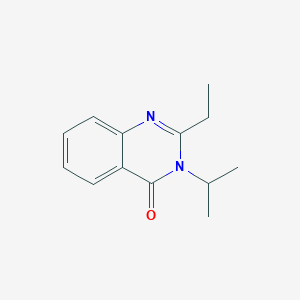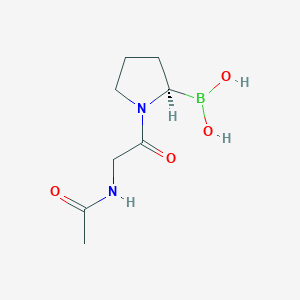
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a hydroxyethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea can be synthesized through the reaction of 2-chloroaniline with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic attack of the amine group on the carbonyl carbon of the ethylene carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-chlorophenyl)-3-(2-oxoethyl)urea.
Reduction: Formation of 1-(2-chlorophenyl)-3-(2-aminoethyl)urea.
Substitution: Formation of derivatives with various substituents on the phenyl ring.
科学的研究の応用
1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or improved mechanical strength.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
作用機序
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, while the chlorophenyl group can engage in hydrophobic interactions.
類似化合物との比較
- 1-(2-Chlorophenyl)-3-(2-aminoethyl)urea
- 1-(2-Chlorophenyl)-3-(2-oxoethyl)urea
- 1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(2-hydroxyethyl)urea is unique due to the presence of the hydroxyethyl group, which can participate in hydrogen bonding and enhance the compound’s solubility in water. This distinguishes it from similar compounds that may have different substituents, affecting their chemical reactivity and biological activity.
特性
分子式 |
C9H11ClN2O2 |
|---|---|
分子量 |
214.65 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C9H11ClN2O2/c10-7-3-1-2-4-8(7)12-9(14)11-5-6-13/h1-4,13H,5-6H2,(H2,11,12,14) |
InChIキー |
ITLGSFMBXPNVRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)NCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(2-Oxo-1,2-dihydroquinolin-8-yl)oxy]acetic acid](/img/structure/B11888596.png)



![(R)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B11888626.png)



![(6aS)-2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one](/img/structure/B11888659.png)


